![molecular formula C22H15F2N3O3S B2710250 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 899964-77-3](/img/structure/B2710250.png)
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C22H15F2N3O3S and its molecular weight is 439.44. The purity is usually 95%.
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Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which integrates a benzothiazole moiety with a benzodioxine framework. Its molecular formula is C18H16F2N2O3S, and it features multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes such as:
- Cytochrome P450 enzymes : Involved in drug metabolism.
- Proteases : Enzymes that break down proteins and peptides.
- Kinases : Key regulators in cell signaling pathways.
Additionally, it may modulate G-protein coupled receptors (GPCRs), leading to alterations in inflammatory responses and gene expression associated with various diseases .
Anticancer Activity
Recent investigations have highlighted the compound's potential anticancer properties. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical carcinoma) | 12.5 |
CaCo-2 (colon adenocarcinoma) | 15.0 |
3T3-L1 (mouse embryo) | 10.0 |
These results indicate that the compound can inhibit cell proliferation effectively, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory markers in cellular models. It appears to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Neuroprotective Properties
Research indicates that this compound may possess neuroprotective qualities, potentially beneficial for neurodegenerative conditions. It has been observed to enhance neuronal survival and reduce apoptosis in neuroblastoma cells exposed to oxidative stress .
Case Studies
Several case studies have explored the biological activity of related compounds with similar structures:
- Study on Benzothiazole Derivatives : A study published in PubMed Central reported that benzothiazole derivatives exhibited diverse biological activities including anticancer and anti-inflammatory effects. The mechanism was attributed to their ability to inhibit specific enzymes linked to cancer progression .
- Neuroprotective Effects : Another study focused on pyridine derivatives demonstrated their capacity to protect against neuronal damage through modulation of oxidative stress pathways, supporting the hypothesis that similar compounds could yield neuroprotective effects.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a benzothiazole core substituted with fluorine atoms and a pyridine moiety. The synthesis typically involves several steps:
- Formation of the Benzothiazole Ring : Starting from 2-aminothiophenol, cyclization reactions are employed to form the benzothiazole structure.
- Fluorination : Fluorine atoms are introduced at the 4 and 6 positions using fluorinating agents like N-fluorobenzenesulfonimide.
- Pyridine Coupling : The pyridine ring is incorporated through coupling reactions with suitable pyridine derivatives.
Biological Activities
The compound exhibits a range of biological activities due to its unique structural features:
Anticancer Properties : Research indicates that compounds with benzothiazole and pyridine moieties can inhibit cancer cell proliferation. Studies have shown that derivatives of benzothiazole demonstrate selective cytotoxicity against various cancer cell lines .
Antimicrobial Activity : The presence of fluorine enhances the lipophilicity and biological activity of the compound. It has shown efficacy against both Gram-positive and Gram-negative bacteria, with potential applications in treating bacterial infections .
Anti-inflammatory Effects : Related compounds have been studied for their anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various benzothiazole derivatives, including those similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. Results indicated significant inhibition of cell growth in HepG2 liver cancer cells, suggesting a promising avenue for further research into its anticancer potential .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The compound demonstrated lower minimum inhibitory concentrations compared to standard antibiotics, indicating its potential as an effective antimicrobial agent .
Comparative Analysis of Related Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
N-(4-Chloro-benzothiazolyl)-N-methylacetamide | Chlorine substitution | Anticancer |
N-(5-Methyl-benzothiazolyl)-N-pyridinemethylacetamide | Methyl group on benzothiazole | Enzyme inhibitor |
N-(4-Fluoro-benzothiazolyl)-acetamide | Single fluorine substitution | Antimicrobial |
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O3S/c23-13-9-15(24)20-19(10-13)31-22(26-20)27(11-14-5-3-4-8-25-14)21(28)18-12-29-16-6-1-2-7-17(16)30-18/h1-10,18H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXKZLHILKMXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=C(C=C5S4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.